molecular formula C13H10N4O5 B12483671 3,5-Dinitro-2-(phenylamino)benzamide

3,5-Dinitro-2-(phenylamino)benzamide

Cat. No.: B12483671
M. Wt: 302.24 g/mol
InChI Key: XYSNOEAYBDRMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-2-(phenylamino)benzamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of nitro groups at the 3 and 5 positions, a phenylamino group at the 2 position, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2-(phenylamino)benzamide typically involves the nitration of 2-(phenylamino)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-(phenylamino)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 3,5-diamino-2-(phenylamino)benzamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

3,5-Dinitro-2-(phenylamino)benzamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-(phenylamino)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitro-N-(1-phenylethyl)benzamide: A chiral derivative used as a chiral solvating agent.

    3,5-Dinitrobenzamide: A simpler analog with similar nitro groups but lacking the phenylamino substitution.

Uniqueness

3,5-Dinitro-2-(phenylamino)benzamide is unique due to the presence of both nitro and phenylamino groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

2-anilino-3,5-dinitrobenzamide

InChI

InChI=1S/C13H10N4O5/c14-13(18)10-6-9(16(19)20)7-11(17(21)22)12(10)15-8-4-2-1-3-5-8/h1-7,15H,(H2,14,18)

InChI Key

XYSNOEAYBDRMJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.